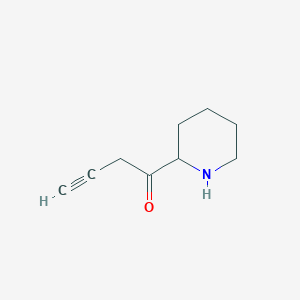
1-(Piperidin-2-yl)but-3-yn-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Piperidin-2-yl)but-3-yn-1-one is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Piperidin-2-yl)but-3-yn-1-one can be achieved through several methods. One common approach involves the alkylation of piperidine with propargyl bromide, followed by oxidation to introduce the carbonyl group. The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation step .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-(Piperidin-2-yl)but-3-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-(Piperidin-2-yl)but-3-yn-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(Piperidin-2-yl)but-3-yn-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
1-(but-3-yn-1-yl)piperidin-4-amine: Another piperidine derivative with similar structural features.
Piperidine, 1-cinnamoyl-: A compound with a piperidine ring and a cinnamoyl group.
Uniqueness
1-(Piperidin-2-yl)but-3-yn-1-one is unique due to its specific structural features, including the presence of a piperidine ring and an alkyne group.
Biological Activity
1-(Piperidin-2-yl)but-3-yn-1-one is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the synthesis, biological activity, and relevant case studies associated with this compound.
Chemical Structure and Synthesis
This compound features a piperidine ring substituted with a butynone moiety. The synthesis typically involves the reaction of piperidine derivatives with acetylenic compounds, which can be achieved through various methods including Sonogashira coupling or other cross-coupling techniques.
Antimicrobial Activity
Research indicates that derivatives of piperidine, including this compound, exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Several studies have demonstrated that piperidine derivatives show activity against both Gram-positive and Gram-negative bacteria. A study reported minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial effects .
- Antifungal Activity : The compound has also been evaluated for antifungal properties, particularly against Candida species. In vitro tests showed promising results with MIC values comparable to existing antifungal agents .
Anticancer Potential
This compound has been investigated for its cytotoxic effects on various cancer cell lines:
- Mechanism of Action : Studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways, which are critical in programmed cell death .
- Case Studies : In a specific study involving MDA-MB-231 breast cancer cells, the compound exhibited significant cytotoxicity with IC50 values in the low micromolar range, highlighting its potential as an anticancer agent .
Table 1: Biological Activities of this compound
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or fungal cell membrane integrity.
- Apoptosis Induction : Activation of apoptotic pathways via caspase activation contributes to its anticancer properties.
- Membrane Disruption : For antifungal activity, disruption of fungal cell membranes appears to be a significant mechanism .
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
1-piperidin-2-ylbut-3-yn-1-one |
InChI |
InChI=1S/C9H13NO/c1-2-5-9(11)8-6-3-4-7-10-8/h1,8,10H,3-7H2 |
InChI Key |
RLAOOEGSZFXYQT-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC(=O)C1CCCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















